molecular formula C13H17BrN2O2 B3321871 Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate CAS No. 1393540-66-3

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate

Cat. No. B3321871
CAS RN: 1393540-66-3
M. Wt: 313.19 g/mol
InChI Key: BOYMFJZNBYBJCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a chemical compound that has shown potential in scientific research for its unique properties.

Mechanism of Action

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate works by inhibiting the activity of enzymes that are involved in various cellular processes. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression. This inhibition can lead to changes in the expression of genes that are important in the development and progression of various diseases.
Biochemical and Physiological Effects:
Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to improve cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One advantage of using tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate in lab experiments is its ability to selectively inhibit the activity of certain enzymes. However, one limitation is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for research on tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate. One direction is to further investigate its potential use in the treatment of various diseases, including cancer and Alzheimer's disease. Another direction is to better understand its mechanism of action and how it interacts with other cellular processes. Additionally, there is potential to develop more potent and selective inhibitors of HDACs based on the structure of tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate.
In conclusion, tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate is a chemical compound that has shown potential in scientific research for its unique properties. Its ability to selectively inhibit the activity of certain enzymes makes it a promising candidate for the development of new treatments for various diseases. Further research is needed to fully understand its mechanism of action and potential applications.

Scientific Research Applications

Tert-butyl 2-bromo-5,8-dihydro-1,7-naphthyridine-7(6H)-carboxylate has shown potential in scientific research for its ability to inhibit the activity of certain enzymes. It has been studied for its potential use in the treatment of various diseases, including cancer and Alzheimer's disease.

properties

IUPAC Name

tert-butyl 2-bromo-6,8-dihydro-5H-1,7-naphthyridine-7-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O2/c1-13(2,3)18-12(17)16-7-6-9-4-5-11(14)15-10(9)8-16/h4-5H,6-8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOYMFJZNBYBJCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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